molecular formula C14H18F2O B7998742 5-Allyl-1,3-difluoro-2-(pentyloxy)benzene

5-Allyl-1,3-difluoro-2-(pentyloxy)benzene

Cat. No.: B7998742
M. Wt: 240.29 g/mol
InChI Key: RIQRMCXGYFUOQD-UHFFFAOYSA-N
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Description

5-Allyl-1,3-difluoro-2-(pentyloxy)benzene is an organic compound with the molecular formula C14H18F2O It is characterized by the presence of an allyl group, two fluorine atoms, and a pentyloxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Allyl-1,3-difluoro-2-(pentyloxy)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-difluorobenzene and pentyloxy derivatives.

    Allylation: The introduction of the allyl group can be achieved through a palladium-catalyzed allylation reaction. This involves the use of allyl halides and a palladium catalyst under mild conditions.

    Pentyloxy Substitution: The pentyloxy group is introduced via a nucleophilic substitution reaction, where a pentyloxy halide reacts with the difluorobenzene derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Allyl-1,3-difluoro-2-(pentyloxy)benzene can undergo various types of chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: Reduction reactions can target the allyl group, converting it to saturated hydrocarbons.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Epoxides, aldehydes, or carboxylic acids.

    Reduction: Saturated hydrocarbons.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

5-Allyl-1,3-difluoro-2-(pentyloxy)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Allyl-1,3-difluoro-2-(pentyloxy)benzene involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets. The allyl and pentyloxy groups contribute to the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    5-Allyl-1,3-difluoro-2-(methoxy)benzene: Similar structure but with a methoxy group instead of a pentyloxy group.

    5-Allyl-1,3-difluoro-2-(ethoxy)benzene: Contains an ethoxy group instead of a pentyloxy group.

    5-Allyl-1,3-difluoro-2-(butoxy)benzene: Features a butoxy group in place of the pentyloxy group.

Uniqueness

5-Allyl-1,3-difluoro-2-(pentyloxy)benzene is unique due to the combination of its allyl, difluoro, and pentyloxy substituents. This specific arrangement imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

1,3-difluoro-2-pentoxy-5-prop-2-enylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2O/c1-3-5-6-8-17-14-12(15)9-11(7-4-2)10-13(14)16/h4,9-10H,2-3,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQRMCXGYFUOQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1F)CC=C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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